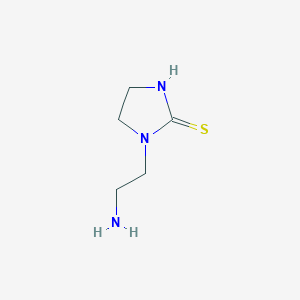

1-(2-氨基乙基)咪唑烷-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Aminoethyl)imidazolidine-2-thione is a chemical compound with the CAS Number: 40778-59-4 . It has a molecular weight of 145.23 and is typically found in a powder form .

Synthesis Analysis

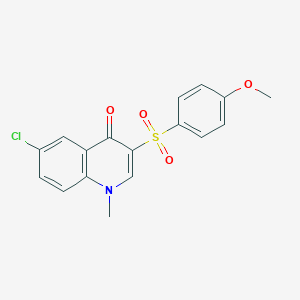

A fast microwave-assisted procedure has been used for synthesizing 1-(2-Aminoethyl)imidazolidine-2-thione . A thiazolium salt/triethylamine couple has been found to be an effective system to trigger the domino sequence giving the target heterocycles in good yields (45–97%) and diastereoselectivities (up to 99:1 dr) .Molecular Structure Analysis

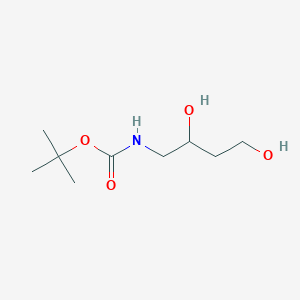

The InChI code for 1-(2-Aminoethyl)imidazolidine-2-thione is 1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) .Chemical Reactions Analysis

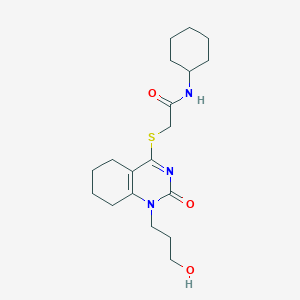

1-(2-Aminoethyl)imidazolidine-2-thione is used in the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide . It is also used in the preparation of a combinatorial library of 1,2,3-triazole .Physical And Chemical Properties Analysis

1-(2-Aminoethyl)imidazolidine-2-thione is a powder with a melting point of 109-110 degrees .科学研究应用

Therapeutic Applications

This compound has been found to have diverse therapeutic uses. It is involved in the synthesis of derivatives that are active in various therapeutic areas, including antifungal activity and as a chiral auxiliary in asymmetric catalysis, which is crucial for creating specific enantiomers of a compound .

Corrosion Inhibition

Studies have shown that this compound acts as a low toxicity corrosion inhibitor . This is particularly important in industrial applications where corrosion can lead to significant material degradation and economic loss .

Ligand for Asymmetric Catalysis

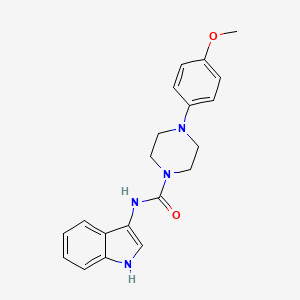

As a ligand, 1-(2-Aminoethyl)imidazolidine-2-thione can bind to metals to form complexes that are used in asymmetric catalysis. This application is significant in the field of synthetic chemistry where the creation of chiral molecules is essential .

Receptor Antagonism

Derivatives of this compound have been found to act as antagonists for the adenosine-A2B receptor, which has implications for the treatment and/or prophylaxis of pulmonary and cardiovascular disorders, as well as certain cancers .

GPR6 Inverse Agonism

Additionally, these derivatives have been identified as inverse agonists for GPR6, an orphan receptor associated with neuropsychiatric disorders. This suggests potential applications in the treatment of such conditions .

作用机制

Target of Action

Imidazolidine-2-thione derivatives have been reported to exhibit remarkable biological activities .

Mode of Action

It’s known that imidazolidine-2-thione derivatives interact with their targets to produce various biological effects .

Result of Action

Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-hiv activity, antifungal activity, and more .

未来方向

属性

IUPAC Name |

1-(2-aminoethyl)imidazolidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTVHONSLJSOLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2947233.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2947237.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one](/img/structure/B2947240.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2947244.png)

![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)

![Ethyl 4-({[3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)